2-(2-Metoxi-etil)-2-metilbut-3-en-1-ol

Descripción general

Descripción

2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Imitando los vasos sanguíneos nativos

Poli (2-metoxi-etil acrilato) (PMEA), un polímero sintético antitrombótico, juega un papel importante en la imitación de la superficie interna de los vasos sanguíneos nativos . Se ha utilizado para crear superficies antiadhesivas a las plaquetas. Las células endoteliales del cordón umbilical humano (HUVECs) pueden adherirse y extenderse sobre la superficie de PMEA con una fuerza de adhesión más fuerte que la fuerza de autoadhesión, y la migración ocurre sobre la superficie de polímeros análogos . Esto hace que PMEA sea adecuado para la construcción de vasos sanguíneos artificiales de pequeño diámetro .

Mejorando la resistencia al envejecimiento y el comportamiento antifouling de la resina base de dentadura postiza

PMEA se ha utilizado para mejorar la resistencia al envejecimiento y el comportamiento antifouling de la resina base de dentadura postiza . Las resinas base de dentadura postiza a base de PMMA desarrollan fácilmente biopelículas bacterianas y fúngicas orales, lo que puede constituir un riesgo significativo para la salud . Los aditivos PMEA pueden proporcionar una superficie antifouling estable y biocompatible, sin sacrificar las propiedades mecánicas y la estética de las resinas para dentaduras postizas .

Síntesis de poliuretano termoplástico

El poliuretano (PU) basado en PMEA se ha sintetizado mediante transferencia de cadena por adición-fragmentación reversible (RAFT) y poliadición . Los PU basados en PMEA obtenidos con varios pesos moleculares fueron termoplásticos .

Actividad Biológica

2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol, also known as a methoxy-substituted allylic alcohol, has garnered attention in recent years for its potential biological activities. This compound's structure and functional groups suggest possible interactions with various biological systems, which may lead to therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

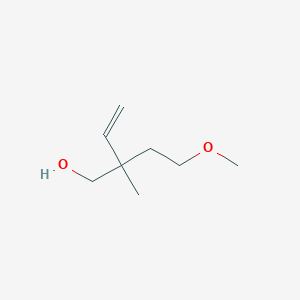

Chemical Structure and Properties

The chemical structure of 2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol can be represented as follows:

This structure features an allylic alcohol functional group, which is known for its reactivity in various chemical reactions, including those involving enzymes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that methoxy-substituted compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2-Methoxyethyl-2-methylbut-3-en-1-ol | 50 | Staphylococcus aureus, Escherichia coli |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for the compound against various bacterial strains, demonstrating its potential as an antimicrobial agent.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The antioxidant activity of 2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic effects.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 45.5 |

| ABTS | 38.7 |

The data suggests that higher concentrations of the compound are required to achieve significant radical scavenging effects compared to standard antioxidants like ascorbic acid.

Cytotoxicity

Cytotoxicity studies have revealed that 2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol can induce apoptosis in cancer cell lines. For example, in vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cells demonstrated that this compound significantly reduced cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30.5 |

| A549 | 25.0 |

These findings indicate a potential role for this compound in cancer therapy, particularly in targeting specific tumor types.

The biological activity of 2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, this compound may reduce oxidative stress within cells, contributing to its protective effects.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy found that methoxy-substituted alcohols exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics.

- Cytotoxicity Assessment : Research presented at the American Association for Cancer Research indicated that compounds structurally related to 2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol showed significant promise in inhibiting tumor growth in xenograft models.

Propiedades

IUPAC Name |

2-(2-methoxyethyl)-2-methylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-8(2,7-9)5-6-10-3/h4,9H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIMOTPSHCDASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.